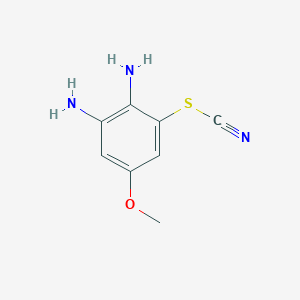

2,3-Diamino-5-methoxyphenyl thiocyanate

Beschreibung

Eigenschaften

IUPAC Name |

(2,3-diamino-5-methoxyphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-12-5-2-6(10)8(11)7(3-5)13-4-9/h2-3H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORDBEUMBHJPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)SC#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5-methoxyphenyl thiocyanate typically involves the reaction of 2,3-diamino-5-methoxyphenol with thiocyanate under specific conditions. One common method includes the use of potassium thiocyanate in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the thiocyanation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diamino-5-methoxyphenyl thiocyanate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antiparasitic Activity

Research indicates that compounds similar to 2,3-diamino-5-methoxyphenyl thiocyanate exhibit significant antiparasitic properties. For instance, studies have shown that derivatives can inhibit the growth of Toxoplasma gondii, a common parasite responsible for toxoplasmosis. The mechanism involves interference with the parasite's metabolic pathways, leading to reduced viability .

2. Antitumor Properties

Recent investigations into the anticancer potential of thiocyanate derivatives have highlighted their ability to induce apoptosis in cancer cells. In vitro studies demonstrate that these compounds can effectively reduce cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Industrial Applications

1. Polymer Chemistry

This compound can be utilized in the synthesis of polymeric materials. Its reactivity with nucleophilic agents allows for the development of cross-linked polymer networks, which are valuable in creating adhesives and coatings with enhanced mechanical properties .

2. Agrochemicals

The compound's derivatives have been explored for use in agrochemicals, particularly as potential herbicides or fungicides. The incorporation of thiocyanate groups into agricultural formulations can enhance their efficacy against pests while minimizing environmental impact .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Antiparasitic Activity | Inhibition of Toxoplasma gondii growth | Significant reduction in parasite viability |

| Antitumor Properties | Induction of apoptosis in cancer cells | Effective against various cancer cell lines |

| Polymer Chemistry | Synthesis of cross-linked polymers | Improved mechanical properties in adhesives |

| Agrochemicals | Development of herbicides/fungicides | Enhanced efficacy with reduced environmental impact |

Case Studies

Case Study 1: Antiparasitic Efficacy

A study conducted by researchers at a prominent university demonstrated that a derivative of this compound reduced Toxoplasma cyst counts by over 88% in infected mice when administered at specific dosages .

Case Study 2: Antitumor Activity

In an experimental setup assessing the cytotoxic effects on HeLa cells (a cervical cancer cell line), a synthesized derivative exhibited an IC50 value of approximately 0.05 μM, indicating potent antitumor activity .

Wirkmechanismus

The mechanism of action of 2,3-Diamino-5-methoxyphenyl thiocyanate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Phenyl Thiocyanate Derivatives

- 3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (7h) Structure: Combines a phenyl thiocyanate core with thiadiazole and thiazolidinone moieties. Properties: Higher melting point (307–308°C) compared to simpler thiocyanates, attributed to extended conjugation and hydrogen bonding. IR spectra show a broad CO stretch at 1661 cm⁻¹, indicating ketone participation in resonance .

5-Acetyl-3-phenyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (7f)

- Structure: Features an acetyl substituent instead of amino/methoxy groups.

- Properties: Lower melting point (250–252°C) due to reduced hydrogen-bonding capacity. IR shows distinct CO stretches (1661 cm⁻¹ for acetyl, 1629 cm⁻¹ for thiazolidinone) .

- Comparison: The methoxy group in this compound likely enhances solubility in polar solvents compared to acetylated analogues .

Methyl Thiocyanate (from Rocket Salad Study)

- Structure : Simplest aliphatic thiocyanate.

- Biological Relevance : Demonstrated discriminative power in plant defense mechanisms. Random Forest analysis identified methyl thiocyanate as a key biomarker in Diplotaxis tenuifolia and Eruca sativa .

- Comparison: The aromatic amino and methoxy groups in this compound may confer enhanced binding affinity to biological targets compared to aliphatic thiocyanates .

Data Table: Comparative Analysis of Thiocyanate Derivatives

Key Research Findings

Substituent Effects: Amino and methoxy groups in this compound likely enhance its polarity and hydrogen-bonding capacity compared to alkyl- or acetyl-substituted analogues, impacting solubility and crystallinity .

Synthetic Challenges: Multi-step synthesis with protective group strategies is required for amino-substituted thiocyanates, contrasting with straightforward routes for phenyl isothiocyanates .

Biological Potential: Aromatic thiocyanates show promise in bioactivity studies, though this compound’s specific applications remain underexplored compared to aliphatic variants .

Biologische Aktivität

2,3-Diamino-5-methoxyphenyl thiocyanate (CAS No. 1192806-19-1) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-diamino-5-methoxyphenol with potassium thiocyanate in the presence of an acid catalyst like hydrochloric acid. This process can be optimized for industrial production using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Synthetic Route

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Thiocyanation of 2,3-diamino-5-methoxyphenol | Potassium thiocyanate + HCl |

| 2 | Purification | Recrystallization, Chromatography |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes necessary for bacterial survival. In vitro studies have demonstrated its effectiveness against various strains of bacteria, suggesting potential as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways. For instance, it has been noted to affect pathways related to cell cycle regulation and apoptosis induction in specific cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of vital enzymes.

- Anticancer Mechanism : Induction of apoptosis and inhibition of proliferation through modulation of signaling pathways.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Study 2: Anticancer Potential

A separate study focused on the effects of this compound on human cancer cell lines. The results revealed a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting that it could be developed into a therapeutic agent for cancer treatment.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3-Diamino-5-methoxyphenol | Precursor to thiocyanate | Limited activity compared to thiocyanate |

| 2,3-Diamino-5-methoxybenzoic acid | Similar structural features | Moderate anticancer activity |

| 2,3-Diamino-5-methoxybenzaldehyde | Related compound | Less studied biologically |

Q & A

Q. Basic

- IR spectroscopy : Identify functional groups like C≡N (~2100–2050 cm⁻¹), C=O (1660–1745 cm⁻¹), and C=S (650–850 cm⁻¹). Broad CO stretches in derivatives (e.g., 1661.9 cm⁻¹) confirm conjugation .

- NMR : ¹H NMR reveals aromatic proton environments (δ 6.7–8.4 ppm for Ar-H) and methoxy groups (δ ~3.8 ppm). ¹³C NMR assigns carbons (e.g., C=N at δ 153–159 ppm, C=O at δ 165–175 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 547 for thiadiazoles) and fragmentation patterns (e.g., m/z 91 for benzyl groups) validate the backbone .

- Elemental analysis : Match calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) .

How can researchers resolve contradictions in spectral data assignments for thiocyanate derivatives?

Advanced

Ambiguities in bonding modes (M-NCS vs. M-SCN) arise from overlapping IR stretches. Use quantitative FT-IR analysis :

Compare C-N (2050–2020 cm⁻¹) and C-S (750–700 cm⁻¹) stretches to reference compounds.

Calculate frequency differences using spreadsheets to statistically assign bonding .

Apply HSAB theory: Soft metal centers (e.g., Ag⁺) favor S-bonding, while hard centers (e.g., Fe³⁺) favor N-bonding .

What experimental designs are suitable for studying the reactivity of this compound with diverse electrophiles?

Q. Advanced

- Variable electrophile screening : Test hydrazonoyl halides, acyl chlorides, or aldehydes under controlled conditions (e.g., DMF, 60°C).

- Kinetic monitoring : Use TLC or in-situ NMR to track intermediate formation (e.g., iminothiazolidinones) .

- Solvent effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to optimize regioselectivity .

How do substituents on the aryl group influence reaction pathways and product stability?

Advanced

Electron-donating groups (e.g., -OCH₃) enhance nucleophilicity at the amino group, favoring cyclization to thiadiazoles. Electron-withdrawing groups (e.g., -NO₂) may shift reactivity toward electrophilic aromatic substitution. Hammett plots can correlate substituent σ values with reaction rates . For example, 4-CH₃C₆H₄ substituents in intermediates increase steric hindrance, reducing yields by ~10% compared to unsubstituted analogs .

How can synthetic routes be optimized for scalability and reproducibility?

Q. Advanced

- Room-temperature synthesis : Reduces side reactions (e.g., hydrolysis) observed in heated systems .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiocyanate reactivity .

- Workup protocols : Use ice/water precipitation for rapid product isolation and ethanol recrystallization for purity >95% .

What methodologies are recommended for analyzing thiocyanate bonding modes in coordination complexes?

Q. Advanced

- X-ray crystallography : Resolves M-SCN vs. M-NCS bonding unambiguously.

- Magnetic susceptibility : Differentiates bridging (μ-SCN) vs. terminal bonding.

- Comparative IR/Raman spectroscopy : Pair with DFT calculations to predict vibrational modes .

How can biological activity assays evaluate this compound’s interaction with iodide transporters?

Advanced

Adapt radiolabeled iodide uptake assays :

Use thyroid cell lines (e.g., FRTL-5) expressing sodium-iodide symporters (NIS).

Incubate with ¹²⁵I⁻ and increasing thiocyanate derivative concentrations.

Measure inhibition potency (IC₅₀) relative to perchlorate .

Validate with electrophysiology to assess transport stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.